molecular formula C24H22N4O4 B14116678 (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Cat. No.: B14116678
M. Wt: 430.5 g/mol
InChI Key: GNZVSRMJSFNKMX-UHFFFAOYSA-N
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Description

(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone.

    Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

    Formation of Urea Derivative: The final step involves the reaction of the quinazolinone derivative with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, quinazolinone derivatives are often explored for their potential as therapeutic agents. This compound may be investigated for its potential use in drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Methoxybenzyl Derivatives: Compounds containing methoxybenzyl groups.

Uniqueness

(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O4/c1-31-18-9-5-7-16(13-18)15-28-22(20-11-3-4-12-21(20)26-24(28)30)27-23(29)25-17-8-6-10-19(14-17)32-2/h3-14H,15H2,1-2H3,(H2,25,27,29)

InChI Key

GNZVSRMJSFNKMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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